molecular formula C15H21NO B15081621 Oxazole, 2-(2-butylphenyl)-4,5-dihydro-4,4-dimethyl- CAS No. 57629-47-7

Oxazole, 2-(2-butylphenyl)-4,5-dihydro-4,4-dimethyl-

Cat. No.: B15081621
CAS No.: 57629-47-7
M. Wt: 231.33 g/mol
InChI Key: VTQYRXYDKKSQHZ-UHFFFAOYSA-N
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Description

Oxazole, 2-(2-butylphenyl)-4,5-dihydro-4,4-dimethyl- is a heterocyclic organic compound with the molecular formula C15H21NO. This compound belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of the 2-butylphenyl and 4,4-dimethyl substituents makes this compound unique and potentially useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole, 2-(2-butylphenyl)-4,5-dihydro-4,4-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino alcohols with acyl chlorides, followed by cyclization to form the oxazole ring . Thionyl chloride is often used to generate the acyl chloride in situ, and care must be taken to maintain anhydrous conditions to prevent ring-opening by chloride ions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 2-(2-butylphenyl)-4,5-dihydro-4,4-dimethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce alkyl or aryl groups .

Scientific Research Applications

Oxazole, 2-(2-butylphenyl)-4,5-dihydro-4,4-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of oxazole, 2-(2-butylphenyl)-4,5-dihydro-4,4-dimethyl-, involves its interaction with molecular targets through its oxazole ring and substituents. The compound can form hydrogen bonds, coordinate with metal ions, and participate in π-π interactions, affecting various biochemical pathways . These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazole, 2-(2-butylphenyl)-4,5-dihydro-4,4-dimethyl-, is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it valuable for specialized applications .

Properties

CAS No.

57629-47-7

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

2-(2-butylphenyl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C15H21NO/c1-4-5-8-12-9-6-7-10-13(12)14-16-15(2,3)11-17-14/h6-7,9-10H,4-5,8,11H2,1-3H3

InChI Key

VTQYRXYDKKSQHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=CC=C1C2=NC(CO2)(C)C

Origin of Product

United States

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